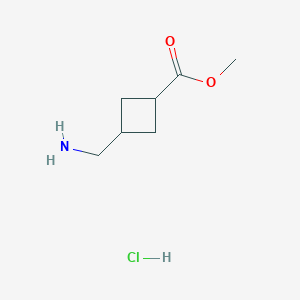

Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFMSHLXCSNVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-39-9 | |

| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

This document provides an in-depth technical overview of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and strategic applications, offering field-proven insights beyond standard catalog data.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design. Small, rigid ring systems allow for precise orientation of functional groups, which can significantly enhance binding affinity, selectivity, and metabolic stability of drug candidates. This compound emerges as a particularly valuable building block in this context.

Its structure, featuring a strained four-membered cyclobutane ring, a primary aminomethyl group, and a methyl ester, provides a versatile trifunctional platform.[1] This arrangement is ideal for its incorporation into complex molecules such as enzyme inhibitors, receptor ligands, and Proteolysis-Targeting Chimeras (PROTACs).[2][3] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in subsequent synthetic steps.[3]

It is important to note the existence of stereoisomers and closely related structures, which can lead to ambiguity in CAS numbers. The cis-isomer is specifically identified by CAS Number 2231664-22-3 .[4][5] Another commonly cited CAS number for the mixed or unspecified isomer is 1630907-39-9 .[2][6] Researchers should verify the specific isomer required for their application. This guide will focus on the general synthesis and properties applicable to this scaffold.

Physicochemical and Structural Properties

The compound's utility is rooted in its distinct chemical properties. The strained cyclobutane ring provides a rigid framework, while the primary amine and ester functionalities serve as handles for diverse chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 2231664-22-3 (cis-isomer) | [4][5] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 179.64 g/mol | [2][4] |

| Appearance | White to yellow solid | [5] |

| Purity | Typically supplied at ≥95% or ≥97% | [4][5] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

The presence of both a nucleophilic amine and an electrophilic ester carbonyl group allows for orthogonal chemical transformations, a highly desirable feature for building complex molecular architectures.

Synthesis and Purification: A Plausible Laboratory-Scale Protocol

While multiple synthetic routes to cyclobutane derivatives exist, a common and logical approach involves the functionalization of a commercially available cyclobutane precursor.[1][7] The following protocol represents a robust, multi-step synthesis designed for high fidelity and scalability.

Rationale: This pathway is chosen for its reliance on well-established, high-yielding reactions. It begins with the reduction of a ketone, proceeds through a nitrile intermediate for the introduction of the aminomethyl group, and concludes with esterification and salt formation. This sequence protects the carboxyl group as an ester before the final amine is deprotected, preventing intramolecular side reactions.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology

-

Step 1: Esterification of 3-Oxocyclobutane-1-carboxylic Acid

-

Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

Workup: Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-oxocyclobutane-1-carboxylate.

-

-

Step 2: Horner-Wadsworth-Emmons Reaction

-

Procedure: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere. Add diethyl (cyanomethyl)phosphonate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of Methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.

-

Causality: This reaction efficiently converts the ketone into an α,β-unsaturated nitrile. The phosphonate ylide is a potent nucleophile that provides a stable intermediate, generally leading to higher yields and easier purification than a traditional Wittig reaction.

-

Workup: Quench the reaction carefully with water at 0°C. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

-

-

Step 3: Catalytic Hydrogenation of the Alkene

-

Procedure: Dissolve the product from Step 2 (1.0 eq) in ethanol and add Palladium on carbon (10% w/w, 0.05 eq). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

-

Causality: The palladium catalyst facilitates the addition of hydrogen across the carbon-carbon double bond without reducing the nitrile or ester functional groups under these mild conditions.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol. Concentrate the filtrate to yield Methyl 3-(cyanomethyl)cyclobutane-1-carboxylate.

-

-

Step 4: Reduction of the Nitrile

-

Procedure: Dissolve the nitrile from Step 3 (1.0 eq) in a solution of ammonia in methanol (7N). Add Raney Nickel (slurry in water, ~0.2 eq). Hydrogenate in a high-pressure autoclave at 50-100 psi and 40-50°C for 12-24 hours.

-

Causality: The reduction of a nitrile to a primary amine requires more forcing conditions than alkene reduction. Raney Nickel is a highly effective catalyst for this transformation. The presence of ammonia is crucial to suppress the formation of secondary amine side products by reacting with intermediate imines.

-

Workup: Cool the reactor, vent, and filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to obtain the free base, Methyl 3-(aminomethyl)cyclobutane-1-carboxylate.

-

-

Step 5: Hydrochloride Salt Formation

-

Procedure: Dissolve the crude amine from Step 4 in a minimal amount of anhydrous diethyl ether or ethyl acetate. Cool to 0°C and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete and the pH is acidic.

-

Causality: This is a straightforward acid-base reaction. The hydrochloride salt is typically a crystalline solid that is much less hygroscopic and easier to handle and purify than the free base, which is often an oil.

-

Workup: Stir the resulting slurry for 30 minutes at 0°C. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a non-negotiable step. A multi-pronged analytical approach ensures the material meets the standards required for subsequent research.

Caption: Standard analytical workflow for compound validation.

-

¹H NMR (Nuclear Magnetic Resonance): This is the primary technique for structural elucidation. Key expected signals would include a singlet around 3.7 ppm for the methyl ester protons, multiplets for the cyclobutane ring protons between 1.8-2.8 ppm, and signals corresponding to the aminomethyl protons.

-

¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the ester carbonyl (~175 ppm), the methyl ester carbon (~52 ppm), and the carbons of the cyclobutane ring.

-

Mass Spectrometry (MS): Typically using electrospray ionization (ESI+), the analysis should show a prominent ion corresponding to the mass of the free base [M+H]⁺ at m/z 144.18, confirming the molecular weight of the parent molecule.

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the compound. Using a suitable column (e.g., C18) and mobile phase, the analysis should show a single major peak, allowing for quantification of purity, typically aiming for >97%.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block.

Caption: Role as a trifunctional medicinal chemistry scaffold.

-

Protein Degraders (PROTACs): The scaffold is an excellent starting point for synthesizing PROTAC linkers. The amine can be coupled to a warhead that binds the target protein, while the ester can be hydrolyzed to the corresponding carboxylic acid and coupled to an E3 ligase-binding ligand.[3] The rigid cyclobutane core helps to control the distance and spatial orientation between the two ends of the PROTAC, a critical factor for degradation efficiency.

-

Peptidomimetics: The aminomethyl group can act as a surrogate for an amino acid side chain, while the carboxylate can be incorporated into a peptide backbone. The constrained nature of the cyclobutane ring can mimic or induce specific secondary structures like β-turns, enhancing metabolic stability and cell permeability compared to natural peptides.[3]

-

Enzyme Inhibitors and Receptor Ligands: The defined geometry of the scaffold allows for the precise placement of pharmacophoric elements. For example, in kinase inhibitor design, the amine can be functionalized to form hydrogen bonds within an ATP-binding pocket, while the other end of the molecule can be extended to achieve selectivity.[1][3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While this specific compound does not have an extensive, unique toxicology profile, data from closely related aminocyclobutane derivatives provide a strong basis for safety protocols.

| Hazard Class | GHS Classification | Source(s) |

| Skin Irritation | Category 2 (Causes skin irritation) | [8][9] |

| Eye Irritation | Category 2A (Causes serious eye irritation) | [8][9] |

| Target Organ Toxicity | STOT SE 3 (May cause respiratory irritation) | [8][9] |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10][11]

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is typically stable at room temperature.[2][4]

-

Spills: In case of a spill, collect the material using a suitable absorbent and dispose of it as chemical waste. Avoid generating dust.

References

- 1. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1780193-75-0 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 4. chemscene.com [chemscene.com]

- 5. METHYL CIS-3-(AMINOMETHYL)CYCLOBUTANECARBOXYLATE;HYDROCHLORIDE | 2231664-22-3 [sigmaaldrich.com]

- 6. Methyl 3-(aMinoMethyl)cyclobutane-1-carboxylate hydrochloride | 1630907-39-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride properties

An In-Depth Technical Guide to cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride: A Key Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, there is a decisive shift towards molecules with greater three-dimensional complexity to enhance target specificity and improve physicochemical properties. Saturated carbocyclic scaffolds, such as the cyclobutane ring system, have emerged as critical components in this endeavor. This guide provides a comprehensive technical overview of cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a bifunctional building block of significant value to researchers, scientists, and drug development professionals. We will explore its core properties, plausible synthetic routes, spectroscopic signature, and strategic applications, particularly its role as an sp³-enriched scaffold in the design of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Value of sp³-Enriched Scaffolds

For decades, drug discovery has been heavily influenced by compounds containing flat, aromatic ring systems. While successful, this has led to the exploration of a limited chemical space. The current paradigm emphasizes the need for "escaping flatland" by incorporating sp³-hybridized, three-dimensional scaffolds.[1][2] These structures offer a more nuanced spatial arrangement of functional groups, enabling more precise interactions with complex biological targets and often leading to improved properties such as solubility and metabolic stability.

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride (CAS No. 2231664-22-3) is an exemplary reagent in this class. It features a strained, yet conformationally defined, cyclobutane core. Crucially, it possesses two orthogonal reactive sites: a primary amine (as a hydrochloride salt) and a methyl ester. This bifunctionality allows for sequential, controlled chemical modifications, making it an ideal linker or scaffold for constructing more complex molecules.

Caption: General utility of the title compound as a bifunctional linker.

Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical characteristics. The hydrochloride salt form of this compound enhances its stability and handling properties compared to the free amine.

Table 1: Core Compound Properties

| Property | Value | Reference(s) |

| CAS Number | 2231664-22-3 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.64 g/mol | [3][4] |

| Appearance | White to yellow solid | |

| Purity | Typically ≥97% | [3] |

| Synonyms | methyl cis-3-(aminomethyl)cyclobutanecarboxylate hydrochloride, methyl (1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | [3] |

| InChI Key | DEFMSHLXCSNVHM-KNCHESJLSA-N |

Table 2: Computed Chemical Properties

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |

| logP | 0.5661 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

The defining structural feature is the cis relationship between the aminomethyl and methoxycarbonyl groups. This stereochemistry restricts the conformational flexibility of the molecule, presenting the two functional groups on the same face of the cyclobutane ring. This can be a critical design element for pre-organizing molecules for intramolecular interactions or specific binding poses. The inherent ring strain of the cyclobutane (~26 kcal/mol) can also influence reactivity at adjacent positions.[5][6]

Synthesis and Purification

The synthesis of cis-1,3-disubstituted cyclobutanes requires careful stereochemical control. While numerous specific routes are proprietary, a general and logical synthetic strategy can be devised based on established organic chemistry principles, often starting from commercially available cyclobutane precursors or constructed via cycloaddition reactions.[7] A representative workflow would involve the synthesis of a Boc-protected intermediate, followed by deprotection and salt formation.

Representative Synthetic Workflow

Caption: Plausible synthetic pathway to the target compound.

Experimental Protocol: Deprotection and Hydrochloride Salt Formation

This protocol describes the final, critical step in the synthesis: the removal of the tert-butyloxycarbonyl (Boc) protecting group and the concurrent formation of the hydrochloride salt.

Materials:

-

Methyl cis-3-((tert-butoxycarbonyl)aminomethyl)cyclobutanecarboxylate (1.0 eq)

-

4M HCl in 1,4-Dioxane or Diethyl Ether (5-10 eq)

-

Methanol (anhydrous, as co-solvent if needed)

-

Diethyl ether (anhydrous, for precipitation)

Procedure:

-

Dissolution: Dissolve the Boc-protected starting material in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl solution dropwise with vigorous stirring. Causality Note: The slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. Self-Validation: A successful reaction is indicated by the consumption of the starting material and the appearance of a more polar spot (on TLC) corresponding to the product.

-

Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms. The volume of ether needed is typically 5-10 times the reaction volume. Causality Note: The product salt is insoluble in non-polar ethers, allowing for efficient isolation.

-

Isolation: Stir the resulting slurry for 30 minutes at 0 °C to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove any residual starting materials or soluble impurities. Dry the product under high vacuum to yield cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride as a white solid.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following are the expected spectroscopic data for this compound, providing a benchmark for researchers to validate their material.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, D₂O): δ ~3.70 (s, 3H, -OCH₃), δ ~3.05 (d, 2H, -CH₂NH₃⁺), δ ~2.80-2.60 (m, 2H, cyclobutane CH), δ ~2.40-2.20 (m, 4H, cyclobutane CH₂). Note: The amine protons (-NH₃⁺) may be broad or exchange with the solvent. |

| ¹³C NMR | (101 MHz, D₂O): δ ~176.0 (C=O), δ ~52.5 (-OCH₃), δ ~42.0 (-CH₂NH₃⁺), δ ~35.0 (cyclobutane CH), δ ~28.0 (cyclobutane CH₂). |

| MS (ESI+) | Expected m/z for the free base [C₇H₁₃NO₂ + H]⁺: 144.10. |

Applications in Drug Development

The true value of this molecule lies in its application as a versatile building block for creating novel chemical entities.[8]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a target-binding ligand, an E3 ligase ligand, and a linker connecting them. The nature of the linker is critical for optimal ternary complex formation. Related aminocyclobutane structures are used as rigid and defined linkers in PROTAC synthesis.[9] The cis-stereochemistry of the title compound provides a specific vector and distance between the two ends of the molecule, which can be exploited to optimize PROTAC efficacy.

Caption: Role of the cyclobutane scaffold in a generic PROTAC molecule.

Bioisosteric Replacement and Scaffold Hopping

In drug design, replacing a common structural motif (like a phenyl or piperidine ring) with a less common one (like a cyclobutane) is a powerful strategy known as scaffold hopping or bioisosterism. This can drastically alter a molecule's properties. Replacing a flexible alkyl chain with the more rigid cyclobutane core can reduce the entropic penalty of binding to a target. Furthermore, as a non-aromatic, saturated scaffold, it can improve metabolic stability and solubility by avoiding metabolic pathways common to aromatic rings.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related amine hydrochlorides provides a strong basis for safe practices.[10]

-

Hazard Identification: May cause skin and serious eye irritation.[4][11] May be harmful if swallowed.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid breathing dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of soap and water. If ingested, seek medical attention.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Stability: The compound is stable under recommended storage conditions.[10]

Conclusion

cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry, bifunctional nature, and sp³-rich core provide medicinal chemists with a powerful building block to construct novel, three-dimensional molecules. From crafting rigid linkers for PROTACs to serving as a unique scaffold for exploring new chemical space, its potential applications are extensive and align perfectly with the current trajectory of therapeutic design.

References

- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 6. [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride | 1956385-46-8 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. MedChem Highlights - Enamine [enamine.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Incorporation of a Constrained Scaffold: A Technical Guide to trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride

Introduction: The Rising Prominence of Sp³-Rich Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, aromatic systems towards three-dimensional, sp³-rich molecular architectures. This evolution is driven by the pursuit of enhanced selectivity, improved physicochemical properties, and access to novel chemical space. The cyclobutane motif, in particular, has emerged as a valuable building block, offering a unique blend of conformational rigidity and metabolic stability.[1][2] This guide provides an in-depth technical examination of a key exemplar of this class: trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride.

This bifunctional molecule, possessing both a primary amine and a methyl ester, is a versatile intermediate for the synthesis of complex pharmaceutical agents. Its rigid, puckered four-membered ring allows for the precise spatial orientation of its functional groups, a critical feature for optimizing interactions with biological targets.[1] This guide will detail the structure, synthesis, and strategic application of this compound, with a particular focus on its role in the development of next-generation antiviral therapies.

Physicochemical and Structural Characteristics

The inherent strain of the cyclobutane ring dictates its unique puckered conformation, which in turn influences the vectoral presentation of its substituents. In the trans isomer, the aminomethyl and methoxycarbonyl groups are disposed on opposite faces of the ring, minimizing steric hindrance and providing distinct points for molecular elaboration.

| Property | Value | Source |

| CAS Number | 74316-29-3 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | |

| Molecular Weight | 165.62 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and alcohols (predicted) | [1] |

| Melting Point | No data available | [4] |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

Synthesis of trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride

A robust and scalable synthesis of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride has been reported, providing a reliable route to this key building block. The following protocol is adapted from the literature and is presented here with annotations to explain the rationale behind the procedural steps.

Overall Synthetic Scheme

Caption: Synthetic workflow for the preparation of the target compound.

Step-by-Step Experimental Protocol

Step 1: Selective Mono-hydrolysis of cis-Dimethyl cyclobutane-1,3-dicarboxylate

-

Procedure: To a solution of cis-dimethyl cyclobutane-1,3-dicarboxylate in methanol, add one equivalent of potassium hydroxide dissolved in water. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Rationale: The selective hydrolysis of one ester group is achieved by using a stoichiometric amount of base. The cis configuration allows for potential intramolecular interactions that can influence the rate of hydrolysis of one ester over the other.

Step 2: Curtius Rearrangement to Install the Aminomethyl Group

-

Procedure: The resulting mono-acid is treated with diphenylphosphoryl azide (DPPA) and triethylamine in the presence of tert-butanol. The reaction is heated to promote the rearrangement of the acyl azide intermediate to an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine.

-

Rationale: The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid to an amine with the loss of one carbon atom. The use of DPPA is a safer alternative to handling explosive acyl azides. The in situ trapping with tert-butanol provides the N-Boc protected amine, which is stable and easily handled in subsequent steps.

Step 3: Esterification of the Remaining Carboxylic Acid

-

Procedure: The Boc-protected amino acid is then esterified using diazomethane or by Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid).

-

Rationale: This step converts the remaining carboxylic acid to the desired methyl ester. Fischer esterification is a straightforward and high-yielding method for this transformation.

Step 4: Boc Deprotection and Salt Formation

-

Procedure: The N-Boc protecting group is removed by treating the diester with a solution of hydrochloric acid in methanol or dioxane. The product, trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, precipitates from the solution and can be isolated by filtration.

-

Rationale: The Boc group is labile under acidic conditions, providing a clean and efficient deprotection step. The use of HCl in an anhydrous solvent ensures the formation of the hydrochloride salt, which is often a crystalline and stable solid, facilitating purification and handling.

Structural Elucidation

The definitive structural confirmation of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride relies on a combination of spectroscopic techniques.

Caption: Annotated structure of the target compound with key atoms for NMR correlation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group (a singlet around 3.7 ppm), the protons on the cyclobutane ring (complex multiplets in the 2.0-3.0 ppm region), and the aminomethyl protons (a multiplet deshielded by the adjacent nitrogen). The trans stereochemistry influences the coupling constants between the ring protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 52 ppm), the carbons of the cyclobutane ring (in the 30-45 ppm range), and the aminomethyl carbon (around 40-50 ppm).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester (around 1730 cm⁻¹), N-H bending and stretching vibrations for the ammonium group (broad bands in the 3000-3300 cm⁻¹ region and around 1600 cm⁻¹), and C-H stretching vibrations of the alkyl groups (around 2800-3000 cm⁻¹).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺, allowing for the confirmation of the molecular weight of the free base.

Applications in Drug Discovery: A Case Study in Hepatitis B Virus (HBV) Inhibitors

The strategic value of trans-methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is highlighted by its use in the synthesis of novel antiviral agents. Specifically, this building block has been incorporated into a class of compounds targeting the hepatitis B virus (HBV).

A patent discloses the use of this compound in the synthesis of heteroaryldihydropyrimidines, which act as capsid assembly modulators (CAMs). HBV CAMs are a promising class of antiviral drugs that interfere with the formation of the viral capsid, a crucial step in the viral replication cycle.

Caption: Mechanism of action for cyclobutane-containing HBV capsid assembly modulators.

The trans-cyclobutane linker serves to rigidly position the pharmacophoric elements of the drug molecule, ensuring an optimal binding geometry within the target protein. This conformational constraint is believed to enhance binding affinity and selectivity, leading to improved potency and a more favorable off-target profile.[1][2] The choice of the cyclobutane scaffold over more flexible linkers or other cyclic systems is a deliberate design element aimed at maximizing the therapeutic potential of these novel HBV inhibitors.

Conclusion

trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is a prime example of a modern, sp³-rich building block that is enabling the development of innovative therapeutics. Its well-defined stereochemistry and rigid structure provide a powerful tool for medicinal chemists to control molecular shape and optimize drug-target interactions. As the demand for novel, highly selective, and potent drugs continues to grow, the strategic application of constrained scaffolds like this cyclobutane derivative will undoubtedly play an increasingly important role in the future of drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hepatitis B Virus Capsid-Targeting Antiviral That Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aaronchem.com [aaronchem.com]

- 5. 74316-29-3 Cas No. | Methyl trans-3-Amino-cyclobutanecarboxylate hydrochloride | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is a pivotal chemical entity in the landscape of medicinal chemistry and drug development. Its rigid, three-dimensional cyclobutane core, combined with strategically placed reactive functional groups—a primary amine and a methyl ester—renders it an invaluable scaffold for constructing complex, biologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, stereoisomerism, synthesis, analytical characterization, and applications, with a particular focus on its role in the design of next-generation therapeutics such as protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile building block.

Core Physicochemical Properties and Structural Elucidation

This compound is a salt, which enhances its stability and solubility in aqueous media, making it amenable to various laboratory applications. The fundamental properties of the molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2][3] |

| Appearance | Solid (typical) | [4] |

| Storage | Room temperature, dry conditions | [2][4] |

| Free Base MW | 143.18 g/mol (C₇H₁₃NO₂) | [5][6] |

The Critical Role of Stereoisomerism

The cyclobutane ring introduces stereoisomerism that is of paramount importance for biological activity. The relative orientation of the aminomethyl and methyl carboxylate groups (cis or trans) dictates the three-dimensional vectoral presentation of these functionalities. This spatial arrangement is critical for precise binding interactions with biological targets like enzyme active sites or protein-protein interfaces.

Different stereoisomers are typically assigned distinct CAS Numbers:

-

cis-Isomer: The functional groups are on the same face of the cyclobutane ring. A representative CAS number is 2231664-22-3.[1]

-

trans-Isomer: The functional groups are on opposite faces of the ring.

-

Mixture/Unspecified: Often, a general CAS number like 1630907-39-9 is used when the stereochemistry is not specified or for mixtures.[2][7]

The choice between a cis or trans isomer is a fundamental decision in drug design, as it directly impacts the molecule's conformational rigidity and its ability to adopt the required geometry for target engagement.

Synthesis and Manufacturing Overview

The synthesis of cyclobutane derivatives is a well-established field in organic chemistry, often leveraging [2+2] cycloaddition reactions or ring expansions.[6][8] For Methyl 3-(aminomethyl)cyclobutanecarboxylate, a common conceptual pathway involves the creation of a suitably functionalized cyclobutanone precursor, followed by esterification and reductive amination or other functional group interconversions.

General Synthetic Workflow

The synthesis must be meticulously controlled to achieve the desired stereochemical outcome. The choice of reagents and reaction conditions will determine the ratio of cis to trans isomers.

Caption: Generalized synthetic workflow for Methyl 3-(aminomethyl)cyclobutanecarboxylate HCl.

Representative Protocol: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization.

-

Esterification: To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion. Neutralize the reaction, remove methanol under reduced pressure, and extract the methyl 3-oxocyclobutanecarboxylate product.

-

Reductive Amination: Dissolve the keto-ester in a suitable solvent like methanol or dichloroethane. Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.

-

Salt Formation: Once the reaction is complete, quench cautiously. After workup and extraction of the free amine, dissolve the crude product in a solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in a non-protic solvent dropwise to precipitate the hydrochloride salt.

-

Purification: Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final product. Purity can be assessed by HPLC and NMR.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A multi-technique approach ensures a self-validating system of quality control.

Caption: Standard analytical workflow for compound characterization.

Standard Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is the primary tool for confirming the structure and determining the cis/trans isomeric ratio.[6] The protons on the cyclobutane ring will exhibit distinct chemical shifts and coupling constants depending on their stereochemical environment. ¹³C-NMR will confirm the presence of all unique carbon atoms.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion corresponding to the free base [M+H]⁺ at approximately 144.19 m/z, confirming the mass of the organic cation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a mobile phase of water and acetonitrile (containing modifiers like TFA or formic acid) is typically employed. The purity is determined by the area percentage of the main product peak.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its dual functionality and rigid core. It serves as a non-planar, conformationally restricted scaffold that chemists can use to orient pharmacophoric elements in precise 3D space.

Building Block for Protein Degraders (PROTACs)

This molecule is explicitly marketed as a "Protein Degrader Building Block".[2] In Proteolysis Targeting Chimeras (PROTACs), a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The rigid cyclobutane core is ideal for inclusion in these linkers, providing structural definition and helping to control the distance and orientation between the two ends of the PROTAC.

Caption: Role as a rigid scaffold in a hypothetical PROTAC molecule.

Synthesis of Bioactive Molecules and Peptidomimetics

The primary amine can be readily acylated, alkylated, or used in reductive amination to attach the scaffold to other molecular fragments. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation, or it can be reduced to an alcohol for further functionalization. This versatility makes it a precursor for a wide range of bioactive molecules, including enzyme inhibitors and receptor ligands.[6][9]

Safety, Handling, and Storage

While specific data for this exact compound is limited, related aminocyclobutane derivatives are known to be irritants.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4] Harmful if swallowed (H302) is also noted for similar compounds.[4]

-

Precautions: Standard laboratory precautions should be taken. Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent hydrolysis of the ester and degradation of the salt.[2][4]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its well-defined three-dimensional structure, conferred by the cyclobutane ring, provides a robust platform for controlling molecular geometry. The strategic placement of versatile functional groups allows for its seamless integration into complex synthetic routes, particularly in the rapidly advancing field of protein degradation. A thorough understanding of its properties, stereochemistry, and handling is crucial for unlocking its full potential in the development of novel therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]

- 5. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate [cymitquimica.com]

- 6. Methyl 3-(aminomethyl)cyclobutane-1-carboxylate | 1780193-75-0 | Benchchem [benchchem.com]

- 7. Methyl 3-(aMinoMethyl)cyclobutane-1-carboxylate hydrochloride | 1630907-39-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-(Aminomethyl)cyclobutanol hydrochloride (1404365-04-3) for sale [vulcanchem.com]

Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride safety data sheet

An In-depth Technical Guide to the Safe Handling of Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride

Introduction: A Modern Building Block in Medicinal Chemistry

This compound is a key chemical intermediate valued by researchers in drug discovery and development. Its constrained cyclobutane core and reactive primary amine and ester functionalities make it an attractive scaffold for synthesizing novel small molecules with potential therapeutic applications. As with any reactive chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational to ensuring the integrity of research and, most importantly, the safety of laboratory personnel.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide Senior Application Scientists, researchers, and drug development professionals with a deeper, mechanistic understanding of the potential hazards associated with this compound. By explaining the causality behind safety protocols, we aim to foster a proactive safety culture grounded in scientific principles.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the first step in any safety assessment. The properties of this compound dictate its behavior under laboratory conditions and inform the necessary handling and storage requirements.

| Property | Value | Source |

| Chemical Name | cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | [1] |

| Synonym(s) | methyl (1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | |

| CAS Number | 2231664-22-3 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Recommended Storage | Sealed in dry, 2-8°C | [1] |

GHS Hazard Profile and Risk Analysis

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. This compound presents moderate acute hazards that demand strict adherence to safety protocols. The primary risks are associated with irritation to the skin, eyes, and respiratory tract, as well as potential harm if ingested.[1][2][3]

| GHS Classification | |

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3][4] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 |

Expert Analysis: The observed irritant properties are mechanistically consistent with the compound's structure as an amine hydrochloride salt. In the presence of moisture (e.g., on skin, in the eyes, or mucous membranes of the respiratory tract), the compound can exhibit mild acidity and reactivity, leading to irritation. The fine, dusty nature of the solid form increases the risk of inadvertent inhalation, making respiratory protection a critical control measure.

Caption: Initial workflow for hazard identification.

Standard Operating Protocol for Safe Handling

Adherence to a self-validating protocol is essential. The following steps integrate GHS precautionary statements into a practical workflow designed to minimize exposure.

3.1. Engineering Controls: The First Line of Defense

-

Causality: Due to its classification as a respiratory irritant (H335), all manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood.[2][3][4] The negative pressure environment ensures that any airborne particles are contained and exhausted, protecting the user.

-

Protocol:

3.2. Personal Protective Equipment (PPE): The Essential Barrier

-

Causality: PPE is selected to provide a direct barrier against the specific hazards of skin irritation (H315) and serious eye irritation (H319).[2][4]

-

Protocol:

-

Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use.[5][6]

-

Body Protection: A standard laboratory coat must be worn and fully fastened.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][8]

-

Caption: Step-by-step safe handling protocol.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The following procedures should be posted in the laboratory and reviewed by all personnel working with the compound.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[8][10] Seek medical attention if irritation persists. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] If the person is not breathing, give artificial respiration. If symptoms persist, call a physician. |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting.[6][9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

4.1. Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean: Wipe the spill area with a damp cloth, and decontaminate the surface.

-

Dispose: Dispose of the container and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[8][11]

Caption: Decision tree for emergency incidents.

Storage and Disposal

-

Storage: To maintain its chemical integrity and prevent potential hazards, the compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][7][8] The recommended storage temperature is between 2-8°C.[1] Store away from incompatible materials such as strong oxidizing agents.

-

Disposal: Unused material and its container must be disposed of as hazardous waste. All disposal practices must comply with institutional policies and all applicable local and national regulations. Do not allow the product to enter drains or waterways.[5][6]

References

- 1. chemscene.com [chemscene.com]

- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride | 1955514-52-9 [sigmaaldrich.com]

- 4. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of medicinal chemistry and drug discovery, the demand for novel, structurally diverse building blocks is insatiable. Among these, strained carbocyclic scaffolds have garnered significant attention for their ability to impart unique three-dimensional conformations to bioactive molecules. Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride has emerged as a critical player in this arena, particularly as a versatile component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation therapeutics.[1] This guide provides a comprehensive technical overview of this compound, from its commercial availability and chemical properties to its applications, synthesis, and quality control, empowering researchers to effectively leverage this valuable synthetic tool.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers, typically as a white to off-white solid. It is important to note that this compound exists as cis and trans diastereomers, which are generally sold as separate products with distinct CAS numbers. The choice of isomer can have significant implications for the conformational presentation of the final molecule and, consequently, its biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 179.64 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at 2-8°C, sealed in a dry environment | [2] |

Table 1: Physicochemical Properties of this compound

It is crucial for researchers to verify the stereochemistry of the purchased material, as this will profoundly impact the spatial arrangement of the aminomethyl and methyl ester functionalities.

The Role in Targeted Protein Degradation: A PROTAC Building Block

The primary application of this compound in contemporary drug discovery is as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1] This process leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclobutane scaffold of this compound offers several advantages in PROTAC design:

-

Conformational Rigidity: The strained four-membered ring restricts the conformational flexibility of the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Three-Dimensional Diversity: The cis and trans isomers provide distinct spatial orientations of the linker attachment points, allowing for the exploration of different vectoral arrangements to achieve optimal protein-protein interactions within the ternary complex.

-

Chemical Handles: The primary amine and the methyl ester serve as versatile chemical handles for conjugation to the target-protein-binding ligand and the E3 ligase-binding ligand, respectively.

Caption: General structure of a PROTAC incorporating the cyclobutane building block.

Stereoselective Synthesis: A Conceptual Overview

While commercially available, an understanding of the synthetic routes to cis- and trans-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride is valuable for appreciating potential impurities and for the design of novel analogs. A common strategy for the stereoselective synthesis of 3-substituted cyclobutanes involves the reduction of a corresponding cyclobutanone precursor.

For instance, a stereoselective synthesis of a trans-3-aminocyclobutanol derivative has been reported, which could be adapted for the synthesis of the target compound.[4] The key steps in such a synthesis would conceptually involve:

-

Formation of a Cyclobutanone Precursor: Starting from a suitable cyclobutane derivative, such as a 1,3-dione, a protected amine can be introduced.

-

Stereoselective Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol. The choice of reducing agent and reaction conditions will dictate the cis/trans selectivity.

-

Functional Group Interconversion: The hydroxyl group can be converted to a leaving group and displaced with a cyanide, which can then be reduced to the aminomethyl group. Alternatively, a Mitsunobu reaction can be employed for stereoinversion if the opposite isomer is desired.

-

Esterification and Deprotection: The carboxylic acid functionality can be esterified to the methyl ester, and the protecting group on the amine can be removed to yield the final hydrochloride salt.

Caption: A generalized workflow for the synthesis of the target compound.

Quality Control and Analytical Methods

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful application in research and development. A combination of analytical techniques should be employed for comprehensive quality control.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the cyclobutane ring, and the aminomethyl carbon.

2. High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC: Can be used to assess the purity of the compound.

-

Chiral HPLC: Is essential for determining the enantiomeric purity of the product, particularly if a stereoselective synthesis is performed. A variety of chiral stationary phases are available for the separation of amine-containing compounds.[5][6][7][8][9]

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the free base of the compound.

Table 2: Key Analytical QC Parameters

| Analytical Technique | Parameter to be Assessed | Expected Outcome |

| ¹H NMR | Structural Integrity, Isomeric Ratio | Correct chemical shifts and coupling constants for the specific isomer. |

| ¹³C NMR | Structural Confirmation | Presence of all expected carbon signals. |

| RP-HPLC | Purity | Single major peak, purity typically >95%. |

| Chiral HPLC | Enantiomeric Purity | High enantiomeric excess for stereoselective syntheses. |

| Mass Spectrometry | Molecular Weight | Correct molecular ion peak. |

Handling and Storage

Proper handling and storage are crucial to maintain the quality and stability of this compound.

-

Handling: The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2] It is hygroscopic and should be protected from moisture.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its rigid, three-dimensional structure and convenient chemical handles make it an attractive component for the design of PROTACs and other complex molecular architectures. A thorough understanding of its commercial availability, isomeric forms, synthesis, and analytical characterization is essential for its effective implementation in research and development programs. As the quest for novel therapeutics continues, the strategic use of such unique building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

- 1. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 2. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 3. trans-3-AMino-cyclobutaneMethanol hydrochloride(1284250-10-7) 1H NMR spectrum [chemicalbook.com]

- 4. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to Methyl 3-(aminomethyl)cyclobutanecarboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the architectural design of small molecules plays a pivotal role in determining their biological activity, selectivity, and pharmacokinetic properties. Among the diverse array of molecular scaffolds, saturated carbocycles have garnered significant attention for their ability to impart three-dimensionality and favorable physicochemical characteristics to drug candidates. Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride, a bifunctional building block, has emerged as a compound of significant interest, particularly in the burgeoning field of targeted protein degradation. Its rigid, yet conformationally distinct, cyclobutane core offers a unique platform for the spatial orientation of pharmacophoric elements, a critical consideration in the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, characterization, and applications in drug development. We will delve into the nuances of its stereochemistry and explore its role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs), offering insights for researchers aiming to leverage this valuable scaffold in their discovery programs.

Physicochemical and Structural Properties

This compound is a white to yellow solid at room temperature. The presence of both a primary amine and a methyl ester within the same molecule provides two key points for chemical modification, making it a versatile synthetic intermediate. The hydrochloride salt form enhances its stability and solubility in aqueous media.

A critical aspect of this molecule is its stereochemistry. The 1,3-disubstituted cyclobutane ring can exist as either cis or trans diastereomers, where the substituents are on the same or opposite faces of the ring, respectively. This stereochemical arrangement significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The cis isomer, in particular, is frequently utilized in drug discovery applications.

Table 1: Physicochemical Properties of cis-Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride

| Property | Value | Source |

| CAS Number | 2231664-22-3 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| Computed logP | 0.5661 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Stereochemical Control

A common approach to synthesizing 1,3-disubstituted cyclobutanes involves [2+2] cycloaddition reactions. Alternatively, the functionalization of pre-existing cyclobutane cores, such as 3-oxocyclobutanecarboxylic acid, is a viable strategy.[2][3] The stereochemistry of the final product is often dictated by the choice of reagents and reaction conditions. For instance, the reduction of a cyclobutanone precursor can lead to a mixture of cis and trans alcohols, which can then be separated and carried forward. Stereoselective synthesis is crucial as the spatial arrangement of the linker's exit vectors in a PROTAC, for example, directly impacts the formation of a productive ternary complex.[4][5]

A general, illustrative synthetic workflow is outlined below. This is a conceptual pathway and would require optimization and experimental validation.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Conceptual):

-

Esterification: 3-Oxocyclobutanecarboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 3-oxocyclobutanecarboxylate.

-

Oximation: The ketone is converted to an oxime by reaction with hydroxylamine hydrochloride.

-

Reduction of Oxime: The oxime is reduced to the corresponding amine, for example, by catalytic hydrogenation, to give a mixture of cis- and trans-methyl 3-aminocyclobutanecarboxylate.

-

Protection and Separation: The amino group is protected (e.g., as a Boc-carbamate), and the diastereomers are separated using chromatography.

-

Chain Extension: The ester group of the separated isomer is reduced to a primary alcohol, which is then converted to a leaving group (e.g., mesylate or tosylate). Subsequent displacement with a nitrogen nucleophile (e.g., azide followed by reduction) or direct aminomethylation yields the protected aminomethyl derivative.

-

Deprotection: The protecting group is removed under acidic conditions, and the product is isolated as the hydrochloride salt.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the aminomethyl group, and the protons of the cyclobutane ring. The coupling patterns and chemical shifts of the cyclobutane protons would be complex and would differ between the cis and trans isomers.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the carbon of the aminomethyl group, and the carbons of the cyclobutane ring.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-H stretching of the alkyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the loss of the methoxy group, the aminomethyl group, and fragments of the cyclobutane ring.

Applications in Drug Discovery: A Focus on PROTACs

The primary application of this compound in modern drug discovery is as a linker or building block for the synthesis of PROTACs.[1][6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5][8] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[4][5][8] The cyclobutane core of methyl 3-(aminomethyl)cyclobutanecarboxylate offers several advantages as a PROTAC linker component:

-

Structural Rigidity and Defined Exit Vectors: The cyclobutane ring provides a more rigid scaffold compared to flexible alkyl or PEG linkers. This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding. The cis and trans isomers provide distinct and well-defined exit vectors for the attachment of the POI and E3 ligase ligands.

-

Three-Dimensionality: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional space, which can be crucial for establishing productive protein-protein interactions within the ternary complex.

-

Improved Physicochemical Properties: The incorporation of a cyclobutane ring can lead to improved metabolic stability and cell permeability compared to more linear and flexible linkers.

Caption: Mechanism of action of a PROTAC incorporating a cyclobutane linker.

While specific examples of marketed drugs or late-stage clinical candidates containing the methyl 3-(aminomethyl)cyclobutanecarboxylate linker are not yet publicly disclosed, its commercial availability and the increasing interest in rigid linkers for PROTACs suggest its active use in ongoing drug discovery programs.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists, particularly those working in the field of targeted protein degradation. Its unique structural features, including a rigid cyclobutane core and bifunctional nature, provide a powerful tool for the design of next-generation therapeutics. The ability to control the stereochemistry of the 1,3-disubstituted pattern allows for fine-tuning of the spatial orientation of pharmacophores, a key element in optimizing the activity of complex molecules like PROTACs.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related cyclobutane derivatives. Furthermore, a deeper understanding of the relationship between the three-dimensional structure of cyclobutane-containing linkers and the stability and activity of PROTAC ternary complexes will be crucial for the rational design of more effective protein degraders. As the field of targeted protein degradation continues to mature, we can expect to see the increasing application of sophisticated and well-designed building blocks like this compound in the development of novel medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | C11H19NO4 | CID 57415870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient PROTAC-ing: combinational use of PROTACs with signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 3-(Aminomethyl)cyclobutanecarboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pursuit of novel chemical matter with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, small, rigid scaffolds have emerged as powerful tools for navigating the complexities of biological space. This technical guide provides an in-depth exploration of methyl 3-(aminomethyl)cyclobutanecarboxylate, a versatile and increasingly important building block in medicinal chemistry. We will dissect the strategic advantages conferred by its unique cyclobutane core, detail its synthesis and derivatization, and showcase its application in the design of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of conformationally restricted scaffolds to overcome challenges in potency, selectivity, and pharmacokinetics.

The Cyclobutane Scaffold: A Paradigm of Rigidity and Vectorial Control

The cyclobutane ring, once considered a synthetic curiosity, is now recognized for its profound impact on the properties of bioactive molecules.[1][2] Unlike its more flexible cyclohexane counterpart, the puckered conformation of the cyclobutane ring introduces a significant degree of rigidity.[3] This conformational restriction is a key asset in medicinal chemistry, as it allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for the target protein.[1][4]

The incorporation of a cyclobutane scaffold can also bestow favorable pharmacokinetic properties. Its compact, sp³-rich nature often leads to improved metabolic stability by shielding susceptible functionalities from enzymatic degradation.[1][3] Furthermore, the substitution of more planar or flexible moieties with a cyclobutane ring can modulate lipophilicity and solubility, critical parameters for oral bioavailability and cell permeability.[1]

Methyl 3-(aminomethyl)cyclobutanecarboxylate embodies these advantages in a synthetically accessible and highly versatile chemical entity. It presents two orthogonal functional handles—a primary amine and a methyl ester—at defined positions on a rigid core, making it an ideal starting point for the construction of diverse compound libraries.

Synthesis of Methyl 3-(Aminomethyl)cyclobutanecarboxylate: A Practical Workflow

The synthesis of methyl 3-(aminomethyl)cyclobutanecarboxylate can be approached through several routes, often starting from commercially available cyclobutane precursors. Below is a representative, multi-step synthesis protocol for the trans-isomer, adapted from established methodologies for related cyclobutane derivatives. This protocol is designed to be a self-validating system, with clear steps and characterization checkpoints.

Experimental Protocol: Synthesis of trans-Methyl 3-(Aminomethyl)cyclobutanecarboxylate

Part A: Synthesis of trans-3-(Dibenzylamino)cyclobutanol

-

Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 equiv) and benzoic acid (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 equiv) followed by the dropwise addition of diisopropyl azodicarboxylate (DIAD, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the trans-benzoate ester.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add sodium hydroxide (2.0 equiv) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: After cooling to room temperature, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford trans-3-(dibenzylamino)cyclobutanol.

Part B: Synthesis of trans-3-(Aminomethyl)cyclobutanecarboxylic Acid

-

Oxidation: To a solution of trans-3-(dibenzylamino)cyclobutanol (1.0 equiv) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like Dess-Martin periodinane (1.5 equiv) at 0 °C. Stir for 2-3 hours at room temperature.

-

Carboxylation: The resulting aldehyde can be further oxidized to the carboxylic acid using a standard protocol, for example, the Pinnick oxidation with sodium chlorite and a scavenger.

-

Debenzylation: Dissolve the N,N-dibenzyl protected amino acid in methanol and add palladium on carbon (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC or LC-MS.

-

Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain trans-3-(aminomethyl)cyclobutanecarboxylic acid.

Part C: Esterification to trans-Methyl 3-(Aminomethyl)cyclobutanecarboxylate

-